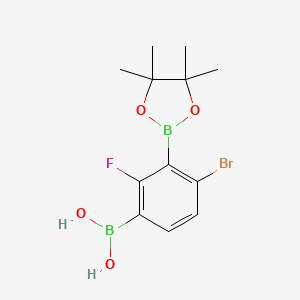

3-Borono-6-bromo-2-fluorophenylboronic acid pinacol ester

Description

3-Borono-6-bromo-2-fluorophenylboronic acid pinacol ester (CAS: 2377608-20-1) is a boronic ester derivative featuring a phenyl ring substituted with a boronic acid pinacol ester group at position 3, a bromine atom at position 6, and a fluorine atom at position 2. This compound is synthesized via palladium-catalyzed borylation reactions, similar to methodologies described for related arylboronic esters . Its molecular formula is C₁₂H₁₄BBrFO₃, with a molecular weight of approximately 315.7 g/mol (calculated). The pinacol ester group enhances stability and reactivity in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

[4-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16B2BrFO4/c1-11(2)12(3,4)20-14(19-11)9-8(15)6-5-7(10(9)16)13(17)18/h5-6,17-18H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELXWNDMLJVYFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)B(O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16B2BrFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Borono-6-bromo-2-fluorophenylboronic acid pinacol ester typically involves the reaction of 3-bromo-2-fluorophenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is usually heated to reflux to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Borono-6-bromo-2-fluorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

Boronic Acids: Formed from oxidation reactions.

Substituted Phenyl Compounds: Formed from substitution reactions.

Scientific Research Applications

3-Borono-6-bromo-2-fluorophenylboronic acid pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 3-Borono-6-bromo-2-fluorophenylboronic acid pinacol ester involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boronic ester group enhances the stability and reactivity of the compound in these reactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the substituents, molecular formulas, and key properties of 3-borono-6-bromo-2-fluorophenylboronic acid pinacol ester with analogous compounds:

Reactivity in Cross-Coupling Reactions

- Electronic Effects : The electron-withdrawing bromine (Br) and fluorine (F) substituents in the target compound activate the boronic ester toward Suzuki-Miyaura coupling by polarizing the C–B bond, facilitating transmetallation with palladium catalysts . In contrast, compounds with electron-donating groups (e.g., ethoxy in ) exhibit reduced reactivity.

- Steric Effects: The 3-borono-6-bromo-2-fluoro substitution pattern creates moderate steric hindrance compared to bulkier analogs like the benzyloxy-substituted derivative , which may require higher catalyst loadings or elevated temperatures for efficient coupling.

Biological Activity

3-Borono-6-bromo-2-fluorophenylboronic acid pinacol ester, a boronic acid derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of dual boron functionalities, which enhances its reactivity and applicability in various chemical reactions, particularly in the Suzuki-Miyaura coupling process. Understanding its biological activity is crucial for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a phenyl ring substituted with bromine and fluorine atoms, along with two boron atoms, which contribute to its unique reactivity profile. The presence of these halogen substituents can significantly influence the compound's electronic properties and interactions with biological targets.

The primary mechanism of action for this compound is its role as a reactive intermediate in cross-coupling reactions, specifically the Suzuki-Miyaura coupling. In this reaction, the pinacol ester group undergoes transesterification, generating a reactive boron species that facilitates the formation of carbon-carbon bonds with various coupling partners. This property makes it valuable in synthetic organic chemistry for constructing complex molecules that may exhibit biological activity.

Biological Activity

Research into the biological activity of this compound has revealed several important findings:

- Anticancer Activity : Studies have indicated that boronic acids can exhibit anticancer properties by inhibiting proteasomes, leading to apoptosis in cancer cells. The dual boron functionality in this compound may enhance its binding affinity to specific targets involved in cancer progression .

- Antibacterial and Antiviral Properties : Boronic acids have been explored for their antibacterial and antiviral activities. The structural modifications introduced by the halogen substituents may influence their efficacy against various pathogens .

- Sensor Applications : The compound's ability to interact with diols suggests potential applications as a sensor for glucose monitoring and other biomolecules. This interaction is based on the reversible covalent bonding between the boronic acid moiety and diols, which can be exploited for biosensing technologies .

Case Studies

Several studies have focused on the biological implications of boronic acids, including:

- Study on Antiproliferative Activity : A recent study evaluated the antiproliferative effects of various boronic acid derivatives against prostate cancer cell lines. The results indicated that compounds with similar structural features to this compound showed significant inhibition of cell proliferation compared to standard treatments like flutamide .

- Glucose Sensor Development : Research has demonstrated that phenylboronic acid derivatives can serve as effective glucose sensors due to their ability to form stable complexes with glucose molecules. This property was utilized in designing sensors capable of real-time glucose monitoring in blood samples .

Comparative Analysis

A comparison of this compound with other similar compounds reveals distinct differences in biological activity:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester | 1451391-12-0 | Similar halogenated structure | Moderate anticancer activity |

| 6-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester | 1451391-13-1 | Contains a methoxy group | Enhanced antibacterial properties |

| This compound | 1257647-82-7 | Dual boron functionality; unique reactivity | Promising anticancer and sensor applications |

Q & A

Q. What are the optimal storage conditions for 3-borono-6-bromo-2-fluorophenylboronic acid pinacol ester to ensure stability during experiments?

- Methodological Answer: The compound should be stored in a sealed, moisture-free container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the boronic ester moiety. Evidence from safety data sheets (SDS) indicates that refrigeration and avoidance of humidity are critical, as boronic esters are prone to decomposition via protodeboronation or oxidation . For long-term storage, desiccants such as molecular sieves should be added, and containers must be labeled with batch-specific stability data.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation:

- ¹H NMR : Identifies aromatic protons and pinacol methyl groups (δ 1.0–1.3 ppm).

- ¹¹B NMR : Confirms boronic ester integrity (δ 25–35 ppm).

- ¹⁹F NMR : Detects fluorine substituents (δ -110 to -150 ppm, depending on substitution pattern).

High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular composition. Purity should be assessed via HPLC with UV detection at 254 nm .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer: The boronic ester acts as an aryl donor in palladium-catalyzed couplings. A typical protocol involves:

- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).

- Base: K₂CO₃ or Cs₂CO₃ (2 equiv) in a 3:1 THF/H₂O solvent system.

- Reaction temperature: 80–100°C for 12–24 hours.

The bromo and fluoro substituents are generally inert under these conditions, enabling selective coupling at the boronic ester site. Post-reaction purification requires column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced Research Questions

Q. How can researchers mitigate air sensitivity and side reactions during large-scale synthesis of this compound?

- Methodological Answer: Advanced handling techniques include:

- Conducting reactions in Schlenk lines or gloveboxes under nitrogen/argon.

- Pre-drying solvents (THF, toluene) over sodium/benzophenone.

- Using radical inhibitors (e.g., BHT) to suppress undesired radical pathways.

Monitoring reaction progress via in-situ ¹¹B NMR can detect intermediate boron species and optimize reaction quenching .

Q. What strategies resolve contradictory data in enantiomer analysis when using this boronic ester as a chiral derivatizing agent?

- Methodological Answer: Contradictions in NMR-based enantiomer discrimination may arise from dynamic stereochemical effects. To address this:

Q. How can researchers troubleshoot low coupling efficiency in sterically hindered Suzuki-Miyaura reactions involving this compound?

- Methodological Answer: Steric hindrance from the bromo and fluoro groups can reduce catalytic turnover. Solutions include:

- Switching to bulkier ligands (e.g., XPhos or SPhos) to stabilize the Pd center.

- Increasing reaction temperature (100–120°C) in microwave-assisted synthesis.

- Employing ultrasound irradiation to enhance mass transfer.

Kinetic studies (e.g., monitoring Pd intermediates via XAS) provide mechanistic insights .

Q. What computational approaches predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states and activation energies for cross-coupling. Key parameters:

- Boron-carbon bond dissociation energy.

- Electron-withdrawing effects of bromo/fluoro substituents.

Software like Gaussian or ORCA integrates solvation models (e.g., PCM) for accuracy. Validation requires correlation with experimental kinetic data .

Stability and Reactivity

Q. How does the stability of this boronic ester vary under acidic vs. basic conditions?

- Methodological Answer: Acidic conditions (pH < 5) promote hydrolysis to the boronic acid, while basic conditions (pH > 9) accelerate protodeboronation. Stability assays should include:

- pH-dependent HPLC monitoring over 24–72 hours.

- Kinetic analysis (Arrhenius plots) to determine degradation pathways.

Buffered solutions (e.g., phosphate, acetate) at 25°C and 40°C simulate shelf-life scenarios .

Application in Drug Discovery

Q. What experimental designs optimize the use of this compound in fragment-based drug discovery (FBDD)?

- Methodological Answer: In FBDD, the bromo and fluoro groups serve as synthetic handles for late-stage diversification. Protocols include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.